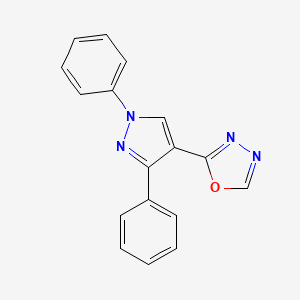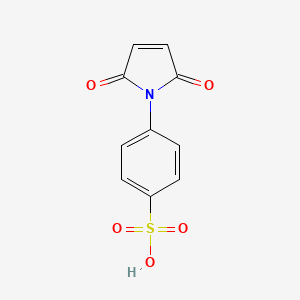
N-(4-Sulfophenyl)maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is a chemical compound that features a maleimide group attached to a benzene ring with a sulfonic acid substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which cyclizes to form the maleimide ring. The sulfonic acid group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced sulfonic acid groups.
Aplicaciones Científicas De Investigación
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and resistance to degradation.
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The maleimide group can form covalent bonds with nucleophiles, while the sulfonic acid group can participate in ionic interactions. These interactions enable the compound to modify the properties of polymers, inhibit enzyme activity, or alter cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.
N-Phenylmaleimide: Similar structure but lacks the sulfonic acid group.
4-Nitrophenylmaleimide: Contains a nitro group instead of a sulfonic acid group.
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desirable.
Propiedades
Número CAS |
1886-76-6 |
|---|---|
Fórmula molecular |
C10H7NO5S |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-9-5-6-10(13)11(9)7-1-3-8(4-2-7)17(14,15)16/h1-6H,(H,14,15,16) |
Clave InChI |
PHRHHNWLDSHEOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
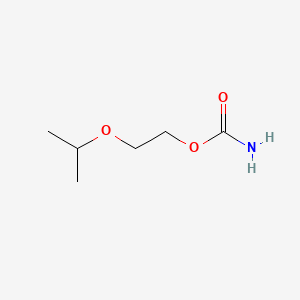
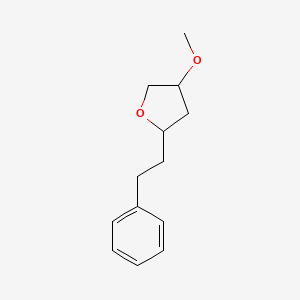
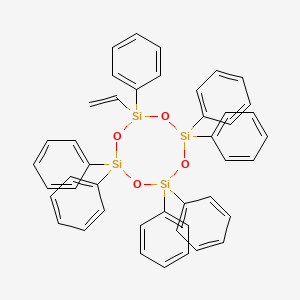
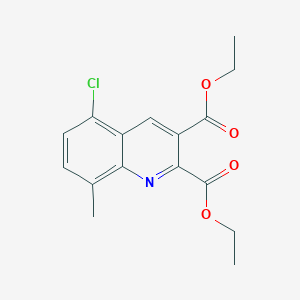
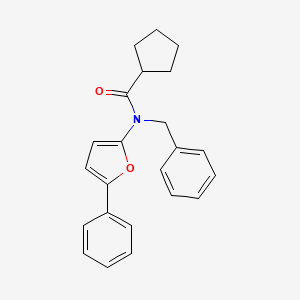
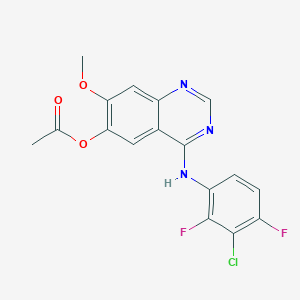
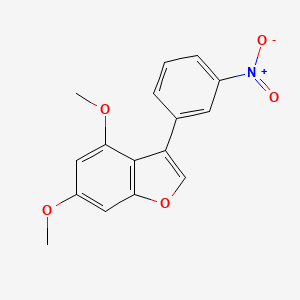
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
